2,3,6-Trifluorocinnamic acid

説明

Synthesis Analysis

The synthesis of related heterocyclic compounds using triflic acid as a catalyst is described, which could potentially be adapted for the synthesis of 2,3,6-trifluorocinnamic acid derivatives . Additionally, the use of trifluoroacetic acid in the synthesis of quinoline derivatives via Claisen rearrangement suggests that trifluoromethyl groups are compatible with this type of reaction, which might be applicable to the synthesis of this compound derivatives as well .

Molecular Structure Analysis

The molecular structure of this compound would be expected to be influenced by the electron-withdrawing effect of the trifluoromethyl groups. This could affect the compound's reactivity and the stability of its molecular conformation. While the papers do not directly address the structure of this compound, they do discuss the crystal chemistry of related compounds, which could provide insights into how trifluoromethyl groups might influence molecular structure .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving compounds with trifluoromethyl groups or related functional groups. For example, the use of triflic acid as a catalyst in cycloaddition reactions and the role of trifluoroacetic acid in Claisen rearrangement reactions suggest that trifluoromethyl groups can participate in or influence a variety of chemical transformations. These findings could be relevant when considering the chemical reactivity of this compound.

Physical and Chemical Properties Analysis

The presence of trifluoromethyl groups in a compound typically affects its physical and chemical properties, such as acidity, lipophilicity, and metabolic stability. The synthesis and study of trifluoro fatty acids and the photomechanical behavior of dimethoxycinnamic acid provide examples of how such groups can influence the properties of a molecule. These studies could help predict the properties of this compound, although direct studies on this specific compound would be necessary for accurate characterization.

科学的研究の応用

Synthesis of Organic Compounds

2,3,6-Trifluorocinnamic acid is integral in the synthesis of various organic compounds. It is used in reactions such as the one-pot synthesis of 2,4,6-triarylpyridines, which are essential due to their broad spectrum of biological and pharmaceutical properties, including anticonvulsant, anesthetic, and antimicrobial activities. The importance of these compounds is highlighted by their structural relation to triarylthio-, triarylseleno-, and triaryltelluoropyrylium salt photosensitizers, recommended for photodynamic cell–specific cancer therapy. The synthesis process involves treating aldehydes and acetophenones with ammonium acetate in the presence of catalytic amounts of certain reagents under solvent-free conditions, showcasing the compound's utility in green chemistry and sustainable practices (Maleki, 2015).

Role in Lewis Acid Chemistry

Tris(pentafluorophenyl)borane, a compound structurally related to this compound, has garnered attention for its role as a catalyst or stoichiometric reagent in various organic and organometallic chemistry reactions. It facilitates catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions, among others. The unique properties of this compound, including its ability to catalyze tautomerizations and stabilize less favored tautomeric forms by adduct formation, underscore its significance in scientific research and industrial applications (Erker, 2005).

Advancements in Borylation Chemistry

The compound is also pivotal in advancements in borylation chemistry, particularly through the utility of Tris(pentafluorophenyl)borane, B(C6F5)3. This reagent has demonstrated extensive applications in a wide array of reactions, including borylation, hydrogenation, hydrosilylation, and Lewis acid catalysis. Its high Lewis acidity, derived from the electronic effects of its C6F5 rings, makes it a versatile reagent for numerous reactions. The steric bulk of these rings further allows it to function effectively in different synthetic applications, highlighting the compound's versatility and critical role in the field of chemistry (Lawson & Melen, 2017).

特性

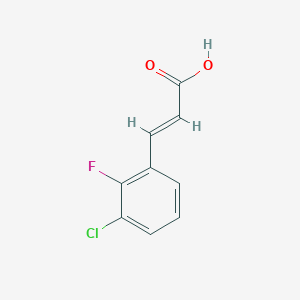

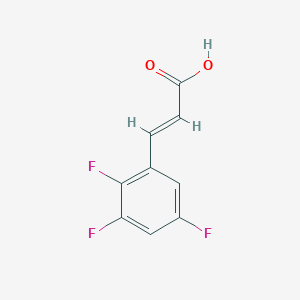

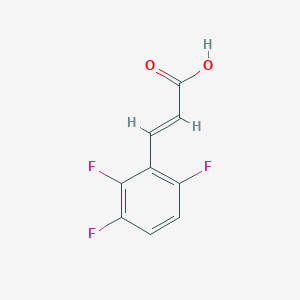

IUPAC Name |

(E)-3-(2,3,6-trifluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-6-2-3-7(11)9(12)5(6)1-4-8(13)14/h1-4H,(H,13,14)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYDUMMUGMYVHJ-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1F)/C=C/C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420765 | |

| Record name | 2,3,6-Trifluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

230295-12-2 | |

| Record name | 2,3,6-Trifluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 230295-12-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid](/img/structure/B1310115.png)